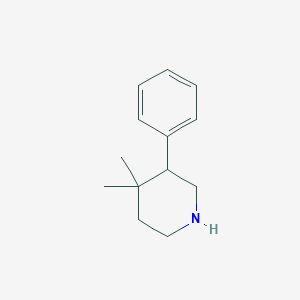
1-(Pyrazine-2-carbonyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazine-2-carbonyl)piperidin-4-amine is a chemical compound with the molecular formula C10H14N4O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a pyrazine ring attached to a piperidine ring through a carbonyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazine-2-carbonyl)piperidin-4-amine typically involves the reaction of pyrazine-2-carboxylic acid with piperidin-4-amine. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazine-2-carbonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyrazine or piperidine rings .
Scientific Research Applications
1-(Pyrazine-2-carbonyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of various fine chemicals and intermediates for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-(Pyrazine-2-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in anti-tubercular research, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine ring structure.
Piperidine Derivatives: Compounds like 4-aminopiperidine and 4-piperidone share structural similarities with 1-(Pyrazine-2-carbonyl)piperidin-4-amine.
Uniqueness
This compound is unique due to its combined pyrazine and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with simpler analogs.
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C10H14N4O/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6,11H2 |
InChI Key |
OOPVDYMIOCWMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13282359.png)
![(3-Methylbutan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13282366.png)



![7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13282382.png)



![tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B13282393.png)

